4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF
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Overview
Description
4,4,4-Trifluorobutylzinc iodide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility in forming carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutylzinc iodide typically involves the reaction of 4,4,4-trifluorobutyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,4,4-Trifluorobutyl iodide+Zinc→4,4,4-Trifluorobutylzinc iodide
Industrial Production Methods
In industrial settings, the production of 4,4,4-Trifluorobutylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutylzinc iodide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with 4,4,4-Trifluorobutylzinc iodide include palladium catalysts, carbonyl compounds, and halides. Typical reaction conditions involve an inert atmosphere, moderate temperatures, and the use of THF as a solvent.
Major Products Formed
The major products formed from reactions involving 4,4,4-Trifluorobutylzinc iodide include substituted alkanes, alcohols, and complex organic frameworks, depending on the specific reaction and reagents used.
Scientific Research Applications
4,4,4-Trifluorobutylzinc iodide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom facilitates the transfer of the trifluorobutyl group to electrophilic centers, forming new carbon-carbon bonds. The trifluoromethyl groups enhance the reactivity of the compound, making it a powerful reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorobutylmagnesium bromide
- 4,4,4-Trifluorobutyllithium
- 4,4,4-Trifluorobutylboronic acid
Uniqueness
Compared to similar compounds, 4,4,4-Trifluorobutylzinc iodide offers unique advantages such as higher reactivity and selectivity in forming carbon-carbon bonds. Its stability in THF and compatibility with various reaction conditions make it a preferred choice in organic synthesis.
Properties
IUPAC Name |
iodozinc(1+);1,1,1-trifluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.HI.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQJCPMUPSHQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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